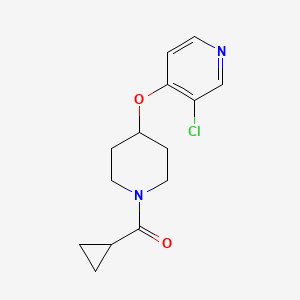![molecular formula C7H10ClNO3S B2870771 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride CAS No. 2172443-26-2](/img/structure/B2870771.png)
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Méthodes De Préparation
The synthesis of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with methoxyacetic acid under specific conditions. Industrial production methods may include the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the activation or inhibition of biochemical pathways. This interaction can result in various physiological effects, depending on the specific target .
Comparaison Avec Des Composés Similaires
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride can be compared with other thiazole derivatives such as:
- 2-Aminothiazole-4-carboxylic acid
- 2-Mercapto-4-methylthiazole
- 2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid These compounds share the thiazole ring structure but differ in their substituents and specific properties. The unique methoxyacetic acid moiety in this compound contributes to its distinct chemical and biological characteristics .
Propriétés
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.ClH/c1-5-8-6(4-12-5)2-11-3-7(9)10;/h4H,2-3H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKINNXBTJMOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2870700.png)


![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2870710.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2870711.png)
